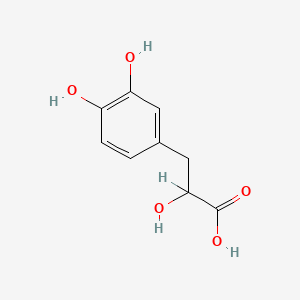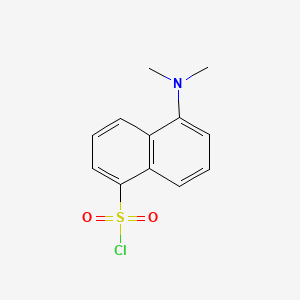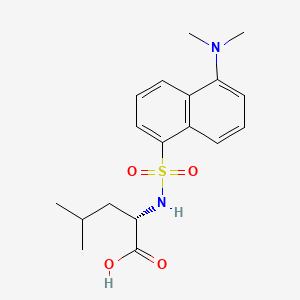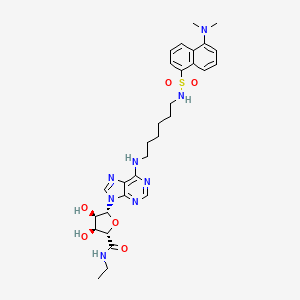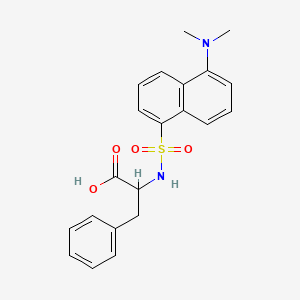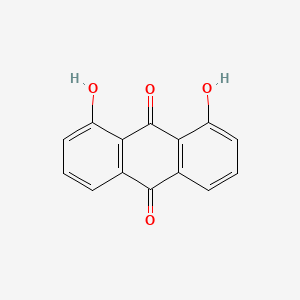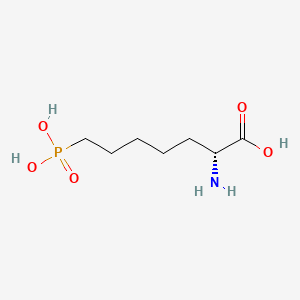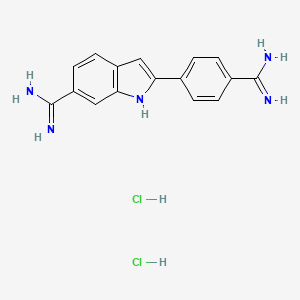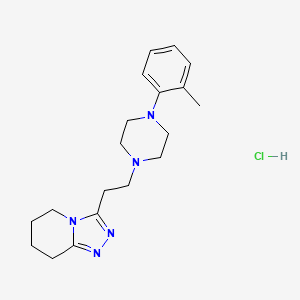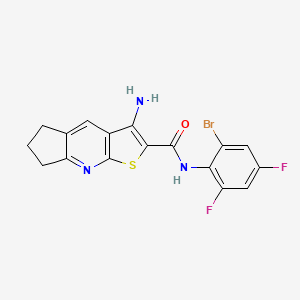
DC_AC50
Vue d'ensemble
Description
DC_AC50 est un composé chimique connu pour son rôle d'inhibiteur double des chaperonnes de cuivre Atox1 et CCS. Ces chaperonnes sont essentielles au transport intracellulaire du cuivre, qui est essentiel à divers processus cellulaires. En inhibant ces protéines, this compound perturbe l'homéostasie du cuivre dans les cellules, ce qui en fait un outil précieux dans la recherche et le traitement du cancer .
Applications De Recherche Scientifique
DC_AC50 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study copper-dependent biochemical pathways and reactions.
Biology: Helps in understanding the role of copper chaperones in cellular processes and diseases.
Medicine: Investigated for its potential in cancer therapy, particularly in overcoming chemotherapy resistance by disrupting copper homeostasis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting copper-dependent pathways.
Mécanisme D'action
Target of Action
DC_AC50 primarily targets the human copper-trafficking proteins Atox1 and CCS . These proteins are cytosolic copper chaperones that transfer copper to specific cellular destinations .
Mode of Action
This compound binds to Atox1 and full-length CCS with Kd values of approximately 6.8 μM and 8.2 μM respectively . This binding inhibits the function of these copper-trafficking proteins, disrupting cellular copper transport .
Biochemical Pathways
The inhibition of Atox1 and CCS by this compound affects several biochemical pathways. It leads to the decreased activity of the Cu/Zn superoxide dismutase (SOD1), an enzyme that requires copper as a cofactor . This results in an increase in reactive oxygen species (ROS) within the cell . Additionally, it impacts mitochondrial function, leading to a reduction in ATP production .
Result of Action
The action of this compound leads to a significant reduction in cancer cell proliferation . This is achieved through the induction of oxidative stress (via increased ROS) and the reduction of ATP production . These effects contribute to the inhibition of cancer cell proliferation .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound’s effectiveness in inhibiting cancer cell proliferation has been demonstrated in various types of cancer cells, including lung cancer H1299 cells, leukemia K562 cells, breast cancer MDA-MB-231 cells, and head and neck cancer 212LN cells .
Analyse Biochimique
Biochemical Properties
DC_AC50 plays a significant role in biochemical reactions by inhibiting the copper chaperones Atox1 and CCS . Atox1 binds Cu (I) with a conserved CXXC motif and delivers copper to the N-terminal metal-binding domains of ATP7A and ATP7B in the secretory pathway . This compound binds to Atox1 and full-length CCS with Kd values of approximately 6.8 μM and 8.2 μM, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It exhibits IC50 values of 9.88 μM, 12.57 μM, 5.96 μM, and 6.68 μM in Canine Abrams, Canine D1, human HOS, and human MG63 cells, respectively . This compound-treated cells are significantly less mitotically active, demonstrating a decreased expression of phospho-histone H3 and cell cycle analysis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to Atox1 and CCS, inhibiting their function . This inhibition disrupts copper trafficking across mitochondrial membranes in cancer cells, leading to reduced cell proliferation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to increase copper and reactive oxygen species (ROS) levels and decrease COX activity and lipid biosynthesis in H1299 cells when used at a concentration of 10 μM . It inhibits the proliferation of H1299, K562, MDA-MB-231, and 212LN cancer cells, but not PIG1, HDF, HaCaT, or MCF-10A cells, in a concentration-dependent manner .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not currently available, the compound’s effects on various cell lines suggest that it may have differential impacts at different concentrations .
Metabolic Pathways
This compound is involved in the metabolic pathways related to copper homeostasis . By inhibiting Atox1 and CCS, it disrupts the normal trafficking of copper ions, which can have downstream effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in copper homeostasis . Specific details about its interactions with transporters or binding proteins are not currently available.
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role in copper homeostasis, it is likely to be found in areas of the cell where copper ions are trafficked, such as the cytoplasm and potentially the mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de DC_AC50 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :
Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation. Cela implique souvent l'utilisation de composés aromatiques et de chimie hétérocyclique.
Modifications des groupes fonctionnels : Les étapes suivantes impliquent l'introduction de groupes fonctionnels essentiels à l'activité biologique du composé. Cela peut inclure des réactions d'halogénation, de nitration et de sulfonation.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour la surveillance et le contrôle des réactions. Les principales considérations comprennent :
Évolubilité : S'assurer que la voie de synthèse peut être mise à l'échelle sans perte significative de rendement ou de pureté.
Sécurité : Mettre en œuvre des mesures de sécurité pour manipuler les réactifs et les conditions potentiellement dangereux.
Impact environnemental : Minimiser les déchets et utiliser des solvants et des réactifs écologiques whenever possible.
Analyse Des Réactions Chimiques
Types de réactions
DC_AC50 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant l'activité du composé.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les agents acylants sont employés dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, chacun avec des activités biologiques potentiellement différentes. Ces dérivés sont souvent étudiés pour comprendre la relation structure-activité et optimiser l'efficacité du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier les voies et les réactions biochimiques dépendantes du cuivre.
Biologie : Aide à comprendre le rôle des chaperonnes de cuivre dans les processus cellulaires et les maladies.
Médecine : Enquête sur son potentiel en thérapie anticancéreuse, en particulier pour surmonter la résistance à la chimiothérapie en perturbant l'homéostasie du cuivre dans les cellules cancéreuses.
Mécanisme d'action
This compound exerce ses effets en se liant aux chaperonnes de cuivre Atox1 et CCS, inhibant leur fonction. Cette perturbation du transport du cuivre entraîne une augmentation du stress oxydatif dans les cellules cancéreuses, car le cuivre est essentiel à l'activité des enzymes antioxydantes telles que la superoxyde dismutase (SOD1). Le stress oxydatif résultant et la fonction mitochondriale altérée contribuent à l'inhibition de la prolifération et de la survie des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Tétrathiomolybdate ™ : Un autre composé qui cible le métabolisme du cuivre mais qui agit en chélatant directement les ions cuivre.
Tétrathiomolybdate d'ammonium : Similaire au TM, utilisé dans la chélation du cuivre.
Disulfirame : Un médicament contre l'alcoolisme qui inhibe également les enzymes dépendantes du cuivre et a montré un potentiel en thérapie anticancéreuse.
Unicité de DC_AC50
This compound est unique en son genre par son double inhibition de Atox1 et CCS, ce qui le rend plus spécifique dans le ciblage des voies de transport du cuivre sans chélation directe des ions cuivre. Cette spécificité réduit le risque d'effets secondaires associés à la déplétion en cuivre dans les cellules normales, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée.
Propriétés
IUPAC Name |
6-amino-N-(2-bromo-4,6-difluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNOJNBNTVQPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


